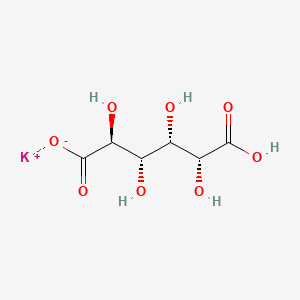
Potassium hydrogen saccharate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hydrogen saccharate, also known as D-saccharic acid potassium salt, is a compound with the molecular formula C6H9KO8. It is a potassium salt derived from saccharic acid, which is a derivative of glucose after oxidation. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Potassium hydrogen saccharate can be synthesized through the chemical oxidation of glucose with nitric acid. The reaction typically involves the following steps:
Oxidation of Glucose: Glucose is oxidized using nitric acid to produce saccharic acid.
Neutralization: The saccharic acid is then neutralized with potassium hydroxide to form potassium bisaccharate.
Crystallization: The resulting solution is concentrated and allowed to crystallize, yielding potassium bisaccharate crystals.
Industrial production methods follow similar steps but are optimized for large-scale production. The reaction conditions, such as temperature and concentration, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Potassium hydrogen saccharate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce different derivatives.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: this compound can participate in substitution reactions where the potassium ion is replaced by other cations.
Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium hydrogen saccharate has several scientific research applications:
Biochemical Pathways: It is used to study glucuronic acid cycles and their associated metabolic processes.
Detoxification Processes: It helps in investigating the role of glucuronic acid pathways in detoxification, where toxins and drugs are metabolized into more water-soluble compounds for excretion.
Environmental Chemistry: It is utilized to study the biodegradation of pollutants, as its metabolic pathways often mirror those involved in the degradation of harmful substances in ecosystems.
Mechanism of Action
The mechanism of action of potassium bisaccharate involves its role in biochemical pathways, particularly those involving glucuronic acid. It acts as an inhibitor for certain enzymes, preventing the hydrolysis of carbohydrates. This inhibition leads to decreased levels of cholesterol and reduced uptake of glucose, which are beneficial in the treatment of various metabolic diseases .
Comparison with Similar Compounds
Potassium hydrogen saccharate is similar to other potassium salts of saccharic acid derivatives, such as:
Potassium glucarate: Another potassium salt of saccharic acid, used in similar biochemical and medical research applications.
This compound: A compound with similar properties but different molecular structure and applications.
What sets potassium bisaccharate apart is its unique combination of properties, including its ability to inhibit enzyme activity and its role in detoxification processes .
Properties
Molecular Formula |
C6H9KO8 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
potassium;(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m0./s1 |
InChI Key |
UBYZGUWQNIEQMH-SBBOJQDXSA-M |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)O)O)O.[K+] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+] |
physical_description |
White to off-white powder; [GFS Chemicals MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















